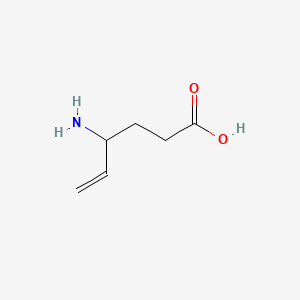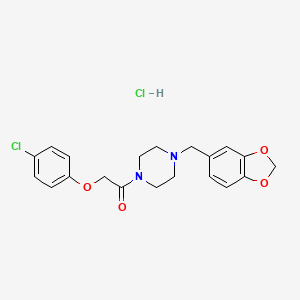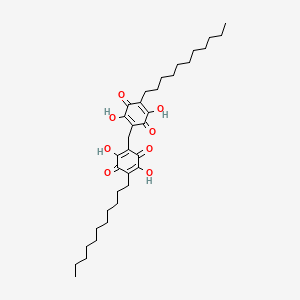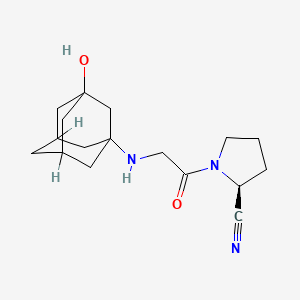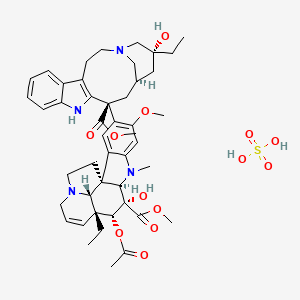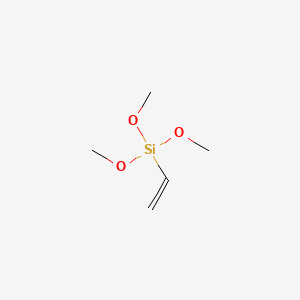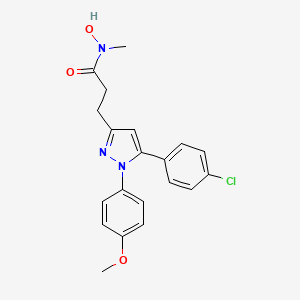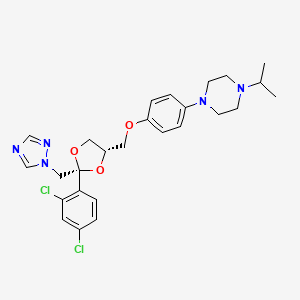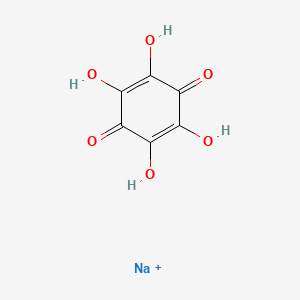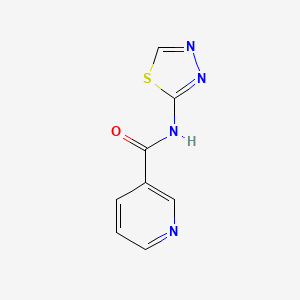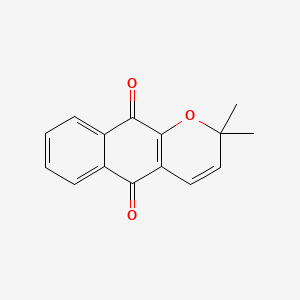
Xyloidone
Descripción general
Descripción
Dehydro-alpha-lapachone is a naturally occurring compound derived from lapachol, a naphthoquinone found in the heartwood of certain trees such as Tabebuia avellanedae. This compound has garnered significant attention due to its diverse biological activities, including its potential as an antivascular agent .
Aplicaciones Científicas De Investigación
Dehydro-alpha-lapachone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studies have shown its potential in inhibiting cell adhesion and vessel regeneration, making it a candidate for antivascular therapy
Medicine: It has been investigated for its anticancer properties, particularly in targeting cell adhesion pathways and promoting ubiquitination of the Rho-GTPase Rac1
Industry: Its derivatives are used in the development of pharmaceuticals and other chemical products.
Safety and Hazards
When handling Xyloidone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Direcciones Futuras
While specific future directions for Xyloidone are not mentioned in the sources, it’s worth noting that naphthoquinones, the class of compounds to which this compound belongs, have been used for various therapeutic purposes and have become drugs available in the pharmaceutical market . This suggests potential future research and development in this area.
Mecanismo De Acción
Dehydro-alpha-lapachone exerts its effects primarily by targeting cell adhesion pathways. It promotes the ubiquitination of the Rho-GTPase Rac1, which is frequently up-regulated in various cancers. This leads to the inhibition of vessel regeneration, interference with vessel anastomosis, and limitation of plexus formation . These actions contribute to its potential as an antivascular agent in cancer therapy.
Similar Compounds:
- Alpha-lapachone
- Beta-lapachone
- Lapachol
- Xyloidone
Comparison: Dehydro-alpha-lapachone is unique due to its specific mechanism of action involving the ubiquitination of Rac1. While other similar compounds like alpha-lapachone and beta-lapachone also exhibit biological activities, dehydro-alpha-lapachone’s ability to target cell adhesion pathways sets it apart .
Análisis Bioquímico
Biochemical Properties
Xyloidone plays a role in biochemical reactions due to its structural characteristics that allow it to receive and transfer electrons . This ability to transfer electrons allows it to affect the functions of topoisomerases enzymes , which are crucial for DNA replication. Therefore, this compound can interfere in several biochemical mechanisms of cells .
Cellular Effects
This compound has been found to exhibit antifungal activity, completely inhibiting the mycelial growth of certain fungi such as B. cinerea, Colletotrichum acutatum Simmonds, Colletotrichum gloeosporioides Simmonds, M. grisea, and Pythium ultimum Trow . This suggests that this compound may influence cell function by disrupting the growth and development of these fungi.
Molecular Mechanism
Its ability to receive and transfer electrons suggests that it may interact with biomolecules in a way that disrupts their normal function . For instance, it may inhibit or activate enzymes, leading to changes in gene expression .
Metabolic Pathways
Its ability to receive and transfer electrons suggests that it may interact with enzymes or cofactors in various metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dehydro-alpha-lapachone can be synthesized through various methods. One common approach involves the photochemical transformation of lapachol. Additionally, it can be isolated from fungi and insects . Another method involves the microbiological synthesis of dehydro-alpha-lapachone from lapachol using probiotics .
Industrial Production Methods: Industrial production of dehydro-alpha-lapachone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dehydro-alpha-lapachone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have distinct biological activities .
Propiedades
IUPAC Name |
2,2-dimethylbenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHAMHRUCUSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165176 | |
| Record name | Xyloidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15297-92-4 | |
| Record name | Xyloidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015297924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xyloidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xyloidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Q 99 2,2-Dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLOIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305WY61CUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




